

Introduction: The Strategic Importance of the Biphenylamine Scaffold

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)aniline

Cat. No.: B1586183

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In the landscape of modern medicinal chemistry and materials science, the biphenylamine scaffold represents a privileged structural motif. Its unique combination of rigidity, aromaticity, and conformational flexibility makes it an invaluable building block for designing molecules with tailored biological and photophysical properties. **3-(4-Methylphenyl)aniline**, also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, is a distinct member of this class. It features an amino group positioned meta on one phenyl ring, offering a specific vector for synthetic elaboration, while the tolyl moiety on the second ring provides a lipophilic handle that can influence molecular recognition and solubility.

This guide serves as a comprehensive technical resource, synthesizing foundational chemical data with practical, field-proven insights. It is designed to equip researchers, particularly those in drug development, with the necessary knowledge to effectively utilize **3-(4-Methylphenyl)aniline** as a strategic intermediate in the synthesis of novel chemical entities. We will delve into its core properties, logical synthetic pathways, spectroscopic signature, reactivity profile, and crucial safety considerations, providing a holistic understanding grounded in established chemical principles.

PART 1: Molecular Structure, Identifiers, and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research. This section codifies the essential identifiers and physicochemical characteristics of **3-(4-Methylphenyl)aniline**.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is critical for reproducibility and regulatory compliance. The key identifiers for **3-(4-Methylphenyl)aniline** are summarized below.

Table 1: Chemical Identifiers for **3-(4-Methylphenyl)aniline**

Identifier	Value	Source
IUPAC Name	3-(4-methylphenyl)aniline	PubChem
Synonyms	4'-Methyl-[1,1'-biphenyl]-3-amine; 3-(p-tolyl)aniline	PubChem
CAS Number	400751-16-8	CymitQuimica[1]
Molecular Formula	C ₁₃ H ₁₃ N	PubChem
SMILES	<chem>CC1=CC=C(C=C1)C2=CC(=CC=C2)N</chem>	PubChem
InChIKey	LCYGPGAOVHOANX-UHFFFAOYSA-N	PubChem

The molecule's structure, featuring a biphenyl core with amine and methyl substituents, is visualized below.

Figure 1: Chemical structure of **3-(4-Methylphenyl)aniline**.

Physicochemical Properties

Quantitative physical data informs experimental design, from solvent selection to purification strategy. While specific experimental data for this compound are not widely published, a combination of computed values and data from structurally similar analogs provides a reliable profile.

Table 2: Physicochemical Properties of **3-(4-Methylphenyl)aniline**

Property	Value / Description	Source / Comment
Molecular Weight	183.25 g/mol	PubChem
Appearance	Typically a solid at room temperature.	CymitQuimica[1]
Melting Point	Data not available. For context, the related [1,1'-biphenyl]-3-amine has a melting point of 31-33 °C.[2][3]	-
Boiling Point	Data not available.	-
Solubility	Expected to have low solubility in water and moderate to good solubility in organic solvents like ethanol, ethyl acetate, and toluene.	CymitQuimica[1]
pKa	Estimated ~4.0-4.5 for the anilinium ion, typical for aromatic amines.	(Predicted)
LogP	3.8 (Computed)	PubChem

PART 2: Synthesis, Purification, and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of a starting material are paramount. This section outlines the most logical synthetic approach and the expected spectroscopic data for structural verification.

Synthesis via Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: The formation of the C-C bond between the two phenyl rings is the key strategic step in synthesizing **3-(4-Methylphenyl)aniline**. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to

its exceptional functional group tolerance, mild reaction conditions, and high yields.^{[4][5]} The reaction couples an arylboronic acid (or its ester) with an aryl halide using a palladium catalyst.

Two primary disconnections are viable:

- Route A: Coupling of 3-bromoaniline with 4-methylphenylboronic acid.
- Route B: Coupling of (3-aminophenyl)boronic acid with 4-bromotoluene.

Route A is often preferred due to the commercial availability and stability of the starting materials. The amine group in 3-bromoaniline is generally compatible with the reaction conditions, avoiding the need for protecting groups.

Figure 2: General workflow for the synthesis of **3-(4-Methylphenyl)aniline**.

Experimental Protocol: Suzuki-Miyaura Synthesis (Route A)

This protocol is a representative procedure based on established methods for similar biphenyl syntheses and should be adapted and optimized as needed.^{[3][4]}

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (K_2CO_3 , 2.5 eq.).
- **Catalyst Addition:** Add the palladium catalyst, for example, palladium(II) acetate ($Pd(OAc)_2$, 0.02 eq.), and a suitable ligand such as triphenylphosphine (PPh_3 , 0.04 eq.).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like toluene and water (e.g., 4:1 v/v), via syringe.
- **Reaction:** Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromoaniline) is consumed (typically 4-12 hours).

- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure **3-(4-Methylphenyl)aniline**.

Spectroscopic Characterization Profile

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features for **3-(4-Methylphenyl)aniline**.

^1H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

- **Aromatic Region ($\delta \sim 6.6\text{-}7.5$ ppm):** A complex series of multiplets corresponding to the 8 aromatic protons. The protons on the aniline ring will be more upfield due to the electron-donating effect of the $-\text{NH}_2$ group, while the protons on the tolyl ring will be in the more typical aromatic region.
- **Amine Protons ($\delta \sim 3.6$ ppm):** A broad singlet integrating to 2H for the $-\text{NH}_2$ protons. The chemical shift of this peak is highly dependent on solvent and concentration, and the peak may disappear upon shaking the sample with D_2O .^[6]
- **Methyl Protons ($\delta \sim 2.4$ ppm):** A sharp singlet integrating to 3H, characteristic of the tolyl methyl group.

^{13}C NMR Spectroscopy: The carbon NMR spectrum should show 11 distinct signals (two carbons will be equivalent by symmetry in the tolyl ring).

- **Aromatic Carbons ($\delta \sim 115\text{-}148$ ppm):** Signals for the 12 aromatic carbons. The carbon attached to the nitrogen atom (C-N) will be significantly shielded, while the quaternary carbons of the biphenyl linkage will appear downfield.
- **Methyl Carbon ($\delta \sim 21$ ppm):** A signal for the methyl carbon of the tolyl group.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

- N-H Stretching ($3300\text{--}3500\text{ cm}^{-1}$): As a primary amine, two distinct, sharp-to-medium peaks are expected in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.^{[6][7]}
- Aromatic C-H Stretching ($>3000\text{ cm}^{-1}$): One or more sharp peaks just above 3000 cm^{-1} .
- N-H Bending (Scissoring) ($\sim 1600\text{ cm}^{-1}$): A strong absorption in this region is characteristic of the NH_2 scissoring vibration.^[7]
- Aromatic C=C Stretching ($1450\text{--}1600\text{ cm}^{-1}$): Several sharp absorptions in this region corresponding to the vibrations of the two aromatic rings.
- C-N Stretching ($1250\text{--}1350\text{ cm}^{-1}$): A medium-to-strong band in this region is characteristic of an aromatic C-N bond.^[6]

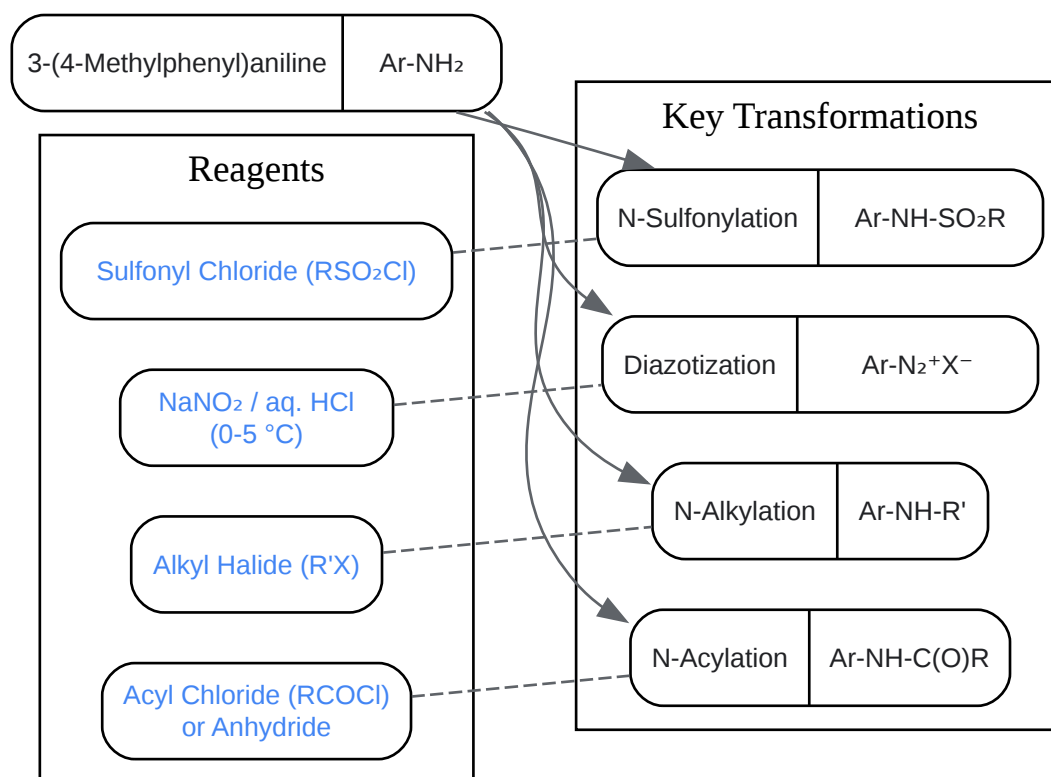
Mass Spectrometry (MS):

- Molecular Ion (M^+): A prominent peak at $m/z = 183$, corresponding to the molecular weight of the compound. The presence of a nitrogen atom dictates that the molecular weight is an odd number, consistent with the Nitrogen Rule.

PART 3: Chemical Reactivity and Applications

Core Reactivity of the Aniline Moiety

The synthetic utility of **3-(4-Methylphenyl)aniline** stems largely from the versatile reactivity of its primary aromatic amine group. This functionality serves as a handle for a wide array of chemical transformations.



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Figure 3: Major reaction pathways for the aniline functional group.

- **N-Acylation/Sulfonylation:** The nucleophilic amine readily reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) or sulfonylating agents (e.g., tosyl chloride) in the presence of a base to form stable amide or sulfonamide linkages. This is a cornerstone reaction in drug discovery for modifying solubility, metabolic stability, and receptor binding.
- **Diazotization:** Treatment with nitrous acid (generated in situ from NaNO_2 and a strong acid like HCl at $0-5^\circ\text{C}$) converts the primary amine into a diazonium salt (Ar-N_2^+). This intermediate is highly valuable as it can be subsequently displaced by a wide variety of nucleophiles (e.g., $-\text{OH}$, $-\text{CN}$, $-\text{halogens}$) in Sandmeyer-type reactions, providing access to a diverse array of functionalized biphenyls.
- **Electrophilic Aromatic Substitution (EAS):** The $-\text{NH}_2$ group is a powerful activating group, directing electrophiles to the ortho and para positions of its own ring. This allows for selective halogenation, nitration, or Friedel-Crafts reactions on the 3-aminobiphenyl ring system,

although protection of the amine as an amide is often required to moderate its reactivity and prevent side reactions.

Application as a Scaffold in Drug Discovery

The biphenylamine framework is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents.[8] Its value lies in its ability to project substituents into distinct regions of three-dimensional space, enabling effective interaction with biological targets.

- **Building Block for Kinase Inhibitors:** Many kinase inhibitors utilize a core heterocyclic structure (like a pyrimidine or quinazoline) attached to an aniline. **3-(4-Methylphenyl)aniline** can serve as the aniline component, where the biphenyl tail can occupy the hydrophobic "back pocket" of the ATP-binding site, a common strategy for achieving potency and selectivity.
- **Scaffold for Receptor Modulators:** The distinct aromatic vectors of the biphenyl system are ideal for probing receptor pockets that have adjacent aromatic and hydrophobic binding domains. The amine provides a convenient attachment point for linkers or other pharmacophoric elements. For example, derivatives of 2-amino-[1,1'-biphenyl]-3-carboxamide have been developed as potent and selective PKMYT1 inhibitors for cancer therapy.[9]
- **Modulation of Physicochemical Properties:** The tolyl group provides lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. The meta-amino group's position allows for synthetic modifications that can fine-tune properties like solubility and metabolic stability without drastically altering the overall shape of the biphenyl core.

PART 4: Safety and Toxicology

Trustworthiness & Self-Validation: A thorough understanding of a chemical's hazard profile is not merely a regulatory requirement but a fundamental component of responsible research. All protocols involving this compound must be designed with its potential hazards in mind.

While specific toxicological data for **3-(4-Methylphenyl)aniline** is limited, the well-documented profile of substituted anilines provides a strong basis for risk assessment.

General Toxicological Profile of Substituted Anilines:

- **Hematotoxicity (Hemolysis):** The most common and significant toxic effect associated with anilines is damage to red blood cells (erythrocytes), leading to hemolysis and methemoglobinemia.[10][11] This occurs when the aniline or its metabolites oxidize the iron in hemoglobin from the ferrous (Fe^{2+}) to the ferric (Fe^{3+}) state, rendering it unable to transport oxygen.
- **Organ Toxicity:** Prolonged or repeated exposure to anilines can cause damage to the spleen (due to the clearance of damaged red blood cells), liver, and kidneys.[10]
- **Structure-Toxicity Relationship:** The specific toxic potency of a substituted aniline is highly dependent on the type and position of its substituents.[12][13] Electron-withdrawing groups can sometimes increase toxicity, while factors like water solubility can influence the toxicological profile.[11][13]

Handling and Storage Recommendations:

- **Personal Protective Equipment (PPE):** Always handle **3-(4-Methylphenyl)aniline** in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
- **Engineering Controls:** Use a certified chemical fume hood to minimize inhalation exposure.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

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